

18:1 Dodecanoyl PE: A Functionalized Lipid for Advanced Drug Delivery

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Compound of Interest

Compound Name: 18:1 Dodecanoyl PE

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

18:1 Dodecanoyl PE, chemically known as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanoyl), is a functionalized lipid that has garnered significant interest in the field of drug delivery. Its unique structure, featuring a dodecanoyl chain attached to the headgroup of a phosphatidylethanolamine (PE) lipid with two oleoyl tails, imparts fusogenic properties that are crucial for overcoming cellular barriers in the delivery of therapeutic payloads such as small molecule drugs, proteins, and nucleic acids. This technical guide provides a comprehensive overview of **18:1 Dodecanoyl PE**, including its role in liposome formulation, its impact on nanoparticle characteristics, and its mechanism of action in facilitating cellular uptake and endosomal escape.

Physicochemical Properties and Role in Formulations

18:1 Dodecanoyl PE is a carboxylic acid-functionalized lipid that is often incorporated into liposomal and lipid nanoparticle (LNP) formulations to enhance their performance. The N-dodecanoyl chain provides a hydrophobic modification to the hydrophilic headgroup of the PE lipid, influencing the overall geometry and physicochemical properties of the lipid. This modification is critical for its function as a "helper lipid" in drug delivery systems.

Impact on Nanoparticle Characteristics

The inclusion of **18:1 Dodecanyl PE** in lipid-based nanoparticle formulations can influence their size and surface charge, which are critical parameters for their in vivo behavior and cellular uptake.

Formulation Component (s)	Molar Ratio	Hydrodynamic Size (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)	Reference
Sphingomyelin, Cholesterol	-	145 ± 2	0.18	-10 ± 2	[1]
Sphingomyelin, Cholesterol, 18:1 Dodecanyl PE	-	Not Reported	Not Reported	-23	[1]

Experimental Protocols

The following section details a general protocol for the preparation of liposomes, which can be adapted to include **18:1 Dodecanyl PE** for specific applications such as siRNA delivery.

Preparation of Liposomes by Thin-Film Hydration

This method is a common technique for the preparation of multilamellar vesicles (MLVs), which can then be processed into unilamellar vesicles (LUVs) of a desired size.

Materials:

- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanoyl) (**18:1 Dodecanyl PE**)
- Other lipids (e.g., DOTAP, DOPE, Cholesterol)
- Chloroform or other suitable organic solvent

- Hydration buffer (e.g., phosphate-buffered saline (PBS), nuclease-free water)
- Therapeutic agent to be encapsulated (e.g., siRNA, small molecule drug)

Procedure:

- Lipid Film Formation:
 - Dissolve **18:1 Dodecanyl PE** and other lipids in chloroform in a round-bottom flask at the desired molar ratio.
 - Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the inner surface of the flask.
 - Further dry the lipid film under a stream of nitrogen gas to remove any residual solvent.
- Hydration:
 - Hydrate the lipid film with an aqueous solution containing the therapeutic agent by gentle rotation. The temperature of the hydration buffer should be above the phase transition temperature (T_c) of the lipids.
- Size Reduction (Optional):
 - To obtain unilamellar vesicles of a specific size, the resulting multilamellar vesicle suspension can be subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.

Mechanism of Action: Facilitating Cellular Delivery

The efficacy of **18:1 Dodecanyl PE** as a functionalized lipid in drug delivery stems from its ability to facilitate two critical steps: cellular uptake and endosomal escape.

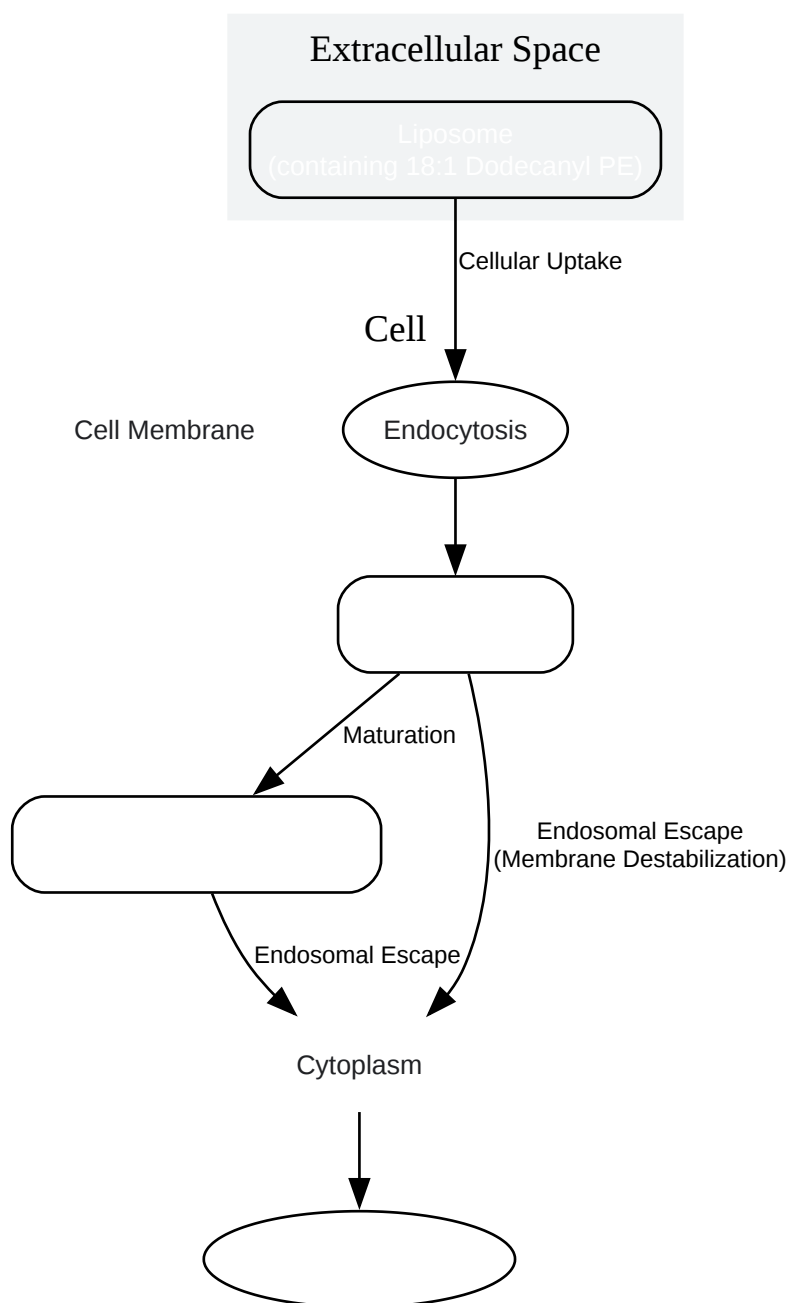
Cellular Uptake

The surface properties of liposomes, including charge and the presence of functionalized lipids, play a crucial role in their interaction with the cell membrane and subsequent internalization. While specific pathways for **18:1 Dodecanyl PE**-containing liposomes are not extensively

detailed in the available literature, the uptake of lipid-based nanoparticles generally occurs through endocytic pathways. The N-dodecanoyl chain may influence the interaction with the cell membrane, potentially promoting uptake.

Endosomal Escape

A major barrier to the cytosolic delivery of therapeutic agents is their entrapment and subsequent degradation in endosomes. **18:1 Dodecanyl PE**, like other N-acylated PE lipids, is thought to promote endosomal escape through a pH-dependent mechanism. In the acidic environment of the endosome, the protonation of the headgroup can induce a change in the lipid's conformation, leading to the destabilization of the endosomal membrane and the release of the encapsulated cargo into the cytoplasm. The fusogenic properties of the N-acylated PE are believed to play a key role in this process.

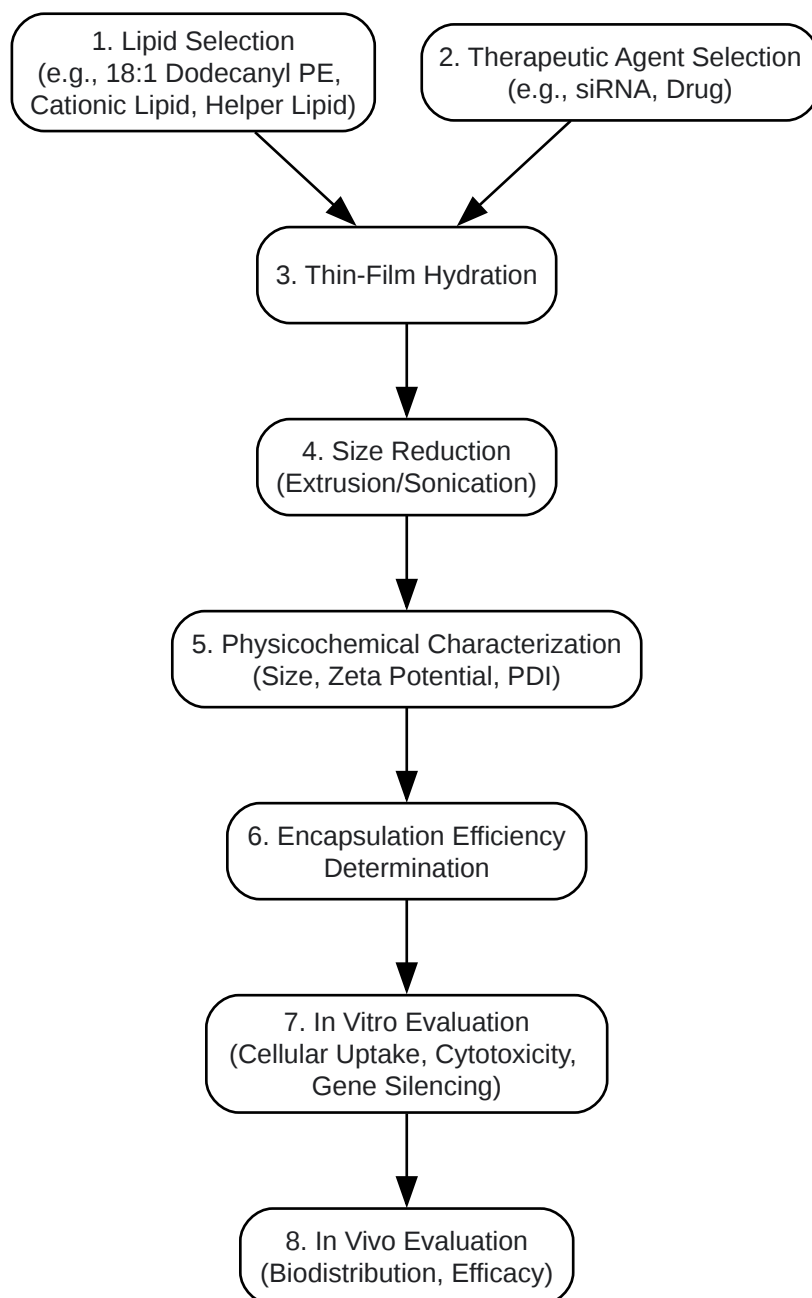


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Caption: Proposed mechanism of cellular uptake and endosomal escape of liposomes containing **18:1 Dodecanyl PE**.

Experimental Workflows

The following diagram illustrates a general workflow for the formulation and characterization of drug-loaded liposomes incorporating **18:1 Dodecanyl PE**.



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Caption: General workflow for the formulation and evaluation of **18:1 Dodecanyl PE**-containing liposomes.

Conclusion

18:1 Dodecanyl PE is a promising functionalized lipid for the development of advanced drug delivery systems. Its ability to be incorporated into liposomal and LNP formulations and its potential to facilitate cellular uptake and endosomal escape make it a valuable tool for delivering a wide range of therapeutic agents. Further research is warranted to fully elucidate the specific mechanisms of action of the N-dodecanoyl moiety and to optimize its use in targeted drug and gene delivery applications. The detailed characterization of formulations containing **18:1 Dodecanyl PE**, including comprehensive quantitative analysis of their physicochemical properties and biological activity, will be crucial for their successful translation into clinical applications.

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References

- 1. researchgate.net [researchgate.net]
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